2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid
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Overview
Description
2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid is an organic compound characterized by the presence of a bromophenoxy group and an ethoxycyclobutyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-bromophenoxy compound: The 4-bromophenol is then reacted with an appropriate alkyl halide to form the 4-bromophenoxy compound.
Cyclobutylation: The 4-bromophenoxy compound is subjected to a cyclobutylation reaction using a suitable cyclobutyl halide in the presence of a base such as sodium hydride.
Ethoxylation: The cyclobutylated product is then ethoxylated using ethyl iodide in the presence of a base.
Acetic Acid Formation: Finally, the ethoxycyclobutylated product is converted to the acetic acid derivative through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting the bromine to a hydrogen atom.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)carboxylic acid.
Reduction: Formation of 2-(4-hydroxyphenoxy)-2-(3-ethoxycyclobutyl)acetic acid.
Substitution: Formation of 2-(4-aminophenoxy)-2-(3-ethoxycyclobutyl)acetic acid.
Scientific Research Applications
2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the ethoxycyclobutyl group can influence the compound’s overall conformation and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-2-(3-ethoxycyclobutyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromophenoxy)-2-(3-methoxycyclobutyl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid is unique due to the combination of the bromophenoxy and ethoxycyclobutyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
2055600-16-1 |
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Molecular Formula |
C14H17BrO4 |
Molecular Weight |
329.2 |
Purity |
95 |
Origin of Product |
United States |
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